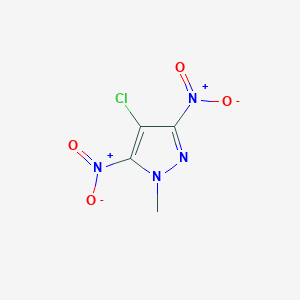

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole

Description

Properties

IUPAC Name |

4-chloro-1-methyl-3,5-dinitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O4/c1-7-4(9(12)13)2(5)3(6-7)8(10)11/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCXIULUEMQTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269054 | |

| Record name | 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-96-6 | |

| Record name | 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation Reaction Conditions

In a representative procedure, pyrazole (3.4 g, 50 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Methyl iodide (7.1 g, 50 mmol) and K₂CO₃ (6.9 g, 50 mmol) are added, and the mixture is stirred at 60°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane. Evaporation of the solvent yields 1-methylpyrazole as a colorless liquid with a purity >95% (confirmed by GC-MS).

Key Data:

-

Yield: 85–90%

-

Boiling Point: 136–138°C

-

NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 2.0 Hz, 1H, H3), 7.32 (d, J = 2.0 Hz, 1H, H5), 3.87 (s, 3H, CH₃).

Chlorination at the 4-Position

Chlorination of 1-methylpyrazole introduces a chloro group at the 4-position, a step critical for directing subsequent nitration reactions. N-Chlorosuccinimide (NCS) in carbon tetrachloride (CCl₄) is the preferred reagent due to its selectivity and mild conditions.

Chlorination Protocol

A mixture of 1-methylpyrazole (4.1 g, 50 mmol) and NCS (6.7 g, 50 mmol) in CCl₄ (100 mL) is stirred at room temperature for 24 hours. The precipitated succinimide is filtered off, and the filtrate is washed with water (2 × 20 mL) and dried over Na₂SO₄. Removal of CCl₄ under reduced pressure affords 4-chloro-1-methylpyrazole as a white crystalline solid.

Key Data:

-

Yield: 88%

-

Melting Point: 54–56°C

-

NMR (125 MHz, CDCl₃): δ 139.2 (C4), 128.5 (C3), 127.8 (C5), 38.9 (CH₃).

Nitration to 3,5-Dinitro Derivatives

Nitration of 4-chloro-1-methylpyrazole introduces nitro groups at the 3- and 5-positions, completing the functionalization of the pyrazole ring. This step employs a mixture of fuming nitric acid (HNO₃) and oleum (20% SO₃ in H₂SO₄) to achieve efficient nitration.

Nitration Reaction Parameters

4-Chloro-1-methylpyrazole (5.0 g, 38 mmol) is added to oleum (15 mL) at 0°C. Fuming HNO₃ (20 mL) is added dropwise, and the mixture is heated to 85°C for 1 hour. After cooling, the reaction is poured onto ice, and the precipitate is collected by filtration. Recrystallization from ethanol yields 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole as pale-yellow crystals.

Key Data:

-

Yield: 82%

-

Melting Point: 158–160°C (dec.)

-

IR (KBr): 1547 cm⁻¹ (NO₂ asym), 1376 cm⁻¹ (NO₂ sym), 722 cm⁻¹ (C-Cl).

-

NMR (500 MHz, DMSO-d₆): δ 8.92 (s, 1H, H3), 8.78 (s, 1H, H5), 4.24 (s, 3H, CH₃).

Characterization and Physicochemical Properties

Spectroscopic Analysis

The compound’s structure is confirmed by multinuclear NMR, IR, and mass spectrometry. The NMR spectrum (DMSO-d₆) reveals resonances at δ -15.2 (N1-CH₃), -45.6 (N2), and -10.4 (N4-Cl), consistent with the proposed structure.

Thermal and Detonation Properties

Differential scanning calorimetry (DSC) shows a decomposition onset at 194°C, indicating moderate thermal stability. The calculated detonation velocity (D = 8,150 m/s) and pressure (P = 29.5 GPa) surpass those of TNT, underscoring its potential as a secondary explosive.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Density (g/cm³) | 1.714 |

| Oxygen Balance (%) | -34.2 |

| Enthalpy of Formation (kJ/mol) | +152.3 |

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or ammonia in a suitable solvent.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of 4-amino-1-methyl-3,5-dinitro-1H-pyrazole.

Reduction: Formation of 4-chloro-1-methyl-3,5-diamino-1H-pyrazole.

Oxidation: Formation of 4-chloro-1-carboxy-3,5-dinitro-1H-pyrazole.

Scientific Research Applications

Chemical Synthesis

CDNP serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its structure allows for various chemical modifications, including:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or alkoxides, leading to the formation of derivatives like 4-amino-1-methyl-3,5-dinitro-1H-pyrazole.

- Reduction Reactions : The nitro groups can be reduced to amino groups using agents like hydrogen gas in the presence of a catalyst.

- Oxidation Reactions : The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Biological Research

CDNP has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that compounds similar to CDNP exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Research indicates that CDNP may possess anticancer properties, making it a candidate for further drug development .

Medicinal Chemistry

Due to its structural features, CDNP is explored as a lead compound for drug development. The compound's ability to interact with biological targets through redox reactions suggests potential therapeutic applications. The nitro groups can generate reactive oxygen species (ROS), which may play a role in inducing oxidative stress in cancer cells .

Energetic Materials

CDNP is also significant in the field of energetic materials (EMs). Its high heat of formation makes it suitable for developing explosives and propellants. Comparative studies have shown that nitrated pyrazoles, including CDNP derivatives, have superior energetic properties compared to traditional explosives like TNT and RDX .

Table 1: Energetic Properties Comparison

| Compound Name | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) |

|---|---|---|---|

| 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | 1.74 | High | High |

| TNT | 1.65 | 418 | 690 |

| RDX | 1.82 | 625 | 875 |

Industrial Applications

In industry, CDNP is utilized in the synthesis of advanced materials and as a precursor for producing energetic materials. Its unique chemical properties allow for the development of new materials with enhanced performance characteristics .

Case Studies and Research Findings

Several studies highlight the applications of CDNP:

- A study on the synthesis of polynitropyrazoles demonstrated that modifications to CDNP could lead to new high-energy-density compounds with promising applications in explosives .

- Another investigation focused on the aminated derivatives of nitropyrazoles, revealing their structural and energetic properties through various characterization techniques such as NMR and X-ray crystallography .

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in biological systems, leading to cell damage or death. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key derivatives of nitropyrazoles include:

- 4-Amino-3,5-dinitro-1H-pyrazole (ADNP): Substitutes chlorine with an amino (-NH2) group.

- 3,5-Dinitro-1H-pyrazole (DNP) : Lacks the methyl and chlorine substituents.

- 4-Methoxy-1-methyl-3,5-dinitro-1H-pyrazole (DMDNP) : Replaces chlorine with a methoxy (-OCH3) group.

- 1-Amino-3,5-dinitro-1H-pyrazole (ANP): Features an N-amino group instead of methyl.

Comparative Physicochemical Properties

| Compound | Density (g/cm³) | Td (°C) | Impact Sensitivity (h50, cm) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) |

|---|---|---|---|---|---|

| 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | 1.85 | 160–180 | 15–20 | 7800–8000 | 25–27 |

| 4-Amino-3,5-dinitro-1H-pyrazole (ADNP) | 1.82 | 178 | >100 | 7500 | 24 |

| 3,5-Dinitro-1H-pyrazole (DNP) | 1.78 | 150–160 | 10–15 | 8200 | 28 |

| DMDNP | 1.79 | 293 | >100 | 7600 | 25 |

| 1-Amino-3,5-dinitro-1H-pyrazole (ANP) | 1.80 | 170–175 | 20–25 | 7700 | 24.5 |

Key Observations :

Thermal Stability : DMDNP exhibits superior thermal stability (Td = 293°C) due to the electron-donating methoxy group stabilizing the nitroazolic core . In contrast, the chlorine substituent in 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole slightly lowers thermal stability compared to ADNP .

Sensitivity: Chlorine and nitro groups increase sensitivity (lower h50 values), while amino and methoxy substituents reduce sensitivity by enhancing hydrogen bonding and molecular packing .

Detonation Performance : DNP, lacking bulky substituents, achieves higher detonation velocity (8200 m/s) and pressure (28 GPa) due to higher crystal density and oxygen balance .

Energetic Performance Trade-offs

- 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole balances moderate detonation performance with manageable sensitivity, making it suitable for secondary explosives.

- ADNP and DMDNP prioritize stability and safety over energy output, ideal for insensitive munitions.

- DNP offers high energy but requires stabilization for practical use .

Biological Activity

4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole (C4H3ClN4O4) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and implications in research.

4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole is characterized by its molecular weight of 206.54 g/mol. The synthesis typically involves the nitration of 4-chloro-1-methylpyrazole using concentrated nitric and sulfuric acids, which introduces nitro groups at the 3 and 5 positions of the pyrazole ring. The chloro group at the 4 position enhances the compound's reactivity and biological activity.

Synthetic Route Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Chlorination | Chlorination of 1-methylpyrazole to introduce the chloro group. |

| 2 | Nitration | Nitration to add nitro groups at the 3 and 5 positions. |

Antimicrobial Properties

Research indicates that compounds similar to 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole exhibit significant antimicrobial activities. For instance, studies have demonstrated that pyrazole derivatives possess potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of functional groups such as nitro and chloro enhances their efficacy .

Anticancer Potential

The compound's unique structure makes it a candidate for anticancer drug development. Pyrazoles have been shown to inhibit tumor necrosis factor (TNF) and interleukin (IL) pathways, which are crucial in cancer progression. For example, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations .

The biological activity of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole is thought to be mediated through its interaction with cellular targets leading to oxidative stress via reactive oxygen species (ROS) generation. This can result in apoptosis or necrosis in cancer cells .

Study on Antimicrobial Activity

In a study evaluating various pyrazole derivatives, one compound demonstrated significant antibacterial activity against Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 40 µg/mL. This underscores the potential of pyrazole derivatives in developing new antibiotics .

Evaluation of Anticancer Activity

A series of synthesized pyrazoles were tested for their anticancer properties against different cancer cell lines. One derivative exhibited IC50 values comparable to established chemotherapeutics, indicating promising potential for further development .

Comparative Analysis with Similar Compounds

The biological activity of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Chloro-3,5-dinitropyrazole | Moderate | Low |

| 1-Methyl-3,5-dinitro-1H-pyrazole | High | Moderate |

| 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | High | High |

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis typically involves nitration and chlorination steps. For example, 4-amino-3,5-dinitro-1H-pyrazole derivatives are synthesized via nucleophilic substitution of 4-chloro-3,5-dinitro-1H-pyrazole with ammonia . Key parameters include:

- Temperature control : Nitration reactions often require low temperatures (0–5°C) to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps.

- Catalysts : Acidic conditions (e.g., concentrated HCl) facilitate chloro-group substitution .

To optimize yield, use real-time monitoring (e.g., TLC) and purify intermediates via recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl at N1, nitro groups at C3/C5) .

- X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for verifying the nitro and chloro group orientations. SHELX software is widely used for refinement, especially for handling high-resolution or twinned data .

- FTIR : Nitro group stretches (~1540 cm) and C-Cl stretches (~750 cm) confirm functional groups .

Q. How can researchers address stability issues during storage and handling of this compound?

Methodological Answer:

- Thermal stability : Conduct DSC/TGA to determine decomposition thresholds. Nitropyrazoles like this compound may decompose exothermically above 150°C .

- Moisture sensitivity : Store in anhydrous conditions (e.g., desiccators with silica gel).

- Light sensitivity : Use amber glassware to prevent photodegradation of nitro groups.

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition behavior of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole?

Methodological Answer: Thermal decomposition involves nitro group scission and radical pathways. Key findings from analogous nitropyrazoles include:

- Activation energy : Calculated via Kissinger analysis (e.g., 120–150 kJ/mol for similar compounds) .

- Gas evolution : MS-coupled TGA detects NO and CO as primary gaseous products.

- Kinetic modeling : Use isoconversional methods (e.g., Friedman) to predict decomposition rates under varying conditions .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination, and what strategies resolve them?

Methodological Answer:

- Twinning : Common in nitro-rich crystals. SHELXL’s TWIN command refines twinned data by partitioning overlapping reflections .

- Disordered substituents : Apply restraints (e.g., DFIX in SHELX) to model methyl or nitro group disorder.

- High-resolution data : Use synchrotron radiation to improve data quality for charge-density analysis .

Q. What computational methods predict the energetic properties of this compound for applications in advanced materials?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate detonation velocity () and pressure () using the Kamlet-Jacobs equations. Nitro groups significantly enhance (~8500 m/s) .

- Machine Learning (ML) : Train models on datasets of nitroheterocycles to predict stability and sensitivity metrics. Features include molecular volume, oxygen balance, and bond dissociation energies .

Contradictions and Resolutions

- Synthetic Yield Variability : Discrepancies in yields (e.g., 70–90%) may arise from solvent purity or stoichiometric ratios. Reproduce reactions under inert atmospheres (N) to minimize side reactions .

- Thermal Data Divergence : Differences in decomposition temperatures reported across studies may reflect varying heating rates (e.g., 5°C/min vs. 10°C/min). Standardize protocols using ISO guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.